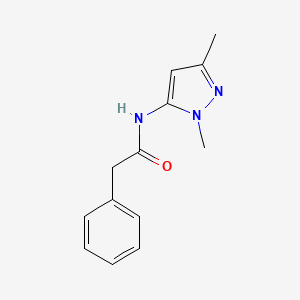
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine (FPSP) is a novel pyridazine derivative that has been studied for a range of scientific applications. FPSP is a heterocyclic compound that has been studied for its potential in drug design and development, as well as its ability to act as a catalyst in various chemical reactions. In addition, FPSP has been investigated for its potential use in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for a range of scientific research applications. It has been investigated for its potential use as an inhibitor of several types of enzymes, including cytochrome P450 and monoamine oxidase. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for its ability to act as a catalyst in various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has also been investigated for its potential use in drug design and development, as well as its ability to act as an antioxidant.
Mecanismo De Acción
The exact mechanism of action of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is not yet fully understood. However, it is believed that 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine binds to the active sites of enzymes, such as cytochrome P450 and monoamine oxidase, and inhibits their activity. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is believed to act as a catalyst in certain chemical reactions by forming a complex with the reactants that facilitates the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine have not yet been fully studied. However, it is believed that 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine may have the potential to act as an antioxidant, and may also have the potential to act as an anti-inflammatory agent. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine has been studied for its potential use in drug design and development, and may have the potential to be used as a therapeutic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments is its relative simplicity and cost-effectiveness. 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine is relatively inexpensive compared to other compounds, and the reaction conditions required for its synthesis are relatively mild. However, there are some limitations to using 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments. For example, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can be difficult to purify due to the presence of the by-product, 3-chloro-6-methyl-4-phenylmethanesulfonylpiperazine. In addition, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine can be unstable in the presence of light and moisture, and therefore must be stored in a cool, dry place.
Direcciones Futuras
The potential future directions for 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine include further investigation into its potential use as an inhibitor of enzymes, its ability to act as a catalyst in various chemical reactions, and its potential use in drug design and development. In addition, further research is needed to determine the biochemical and physiological effects of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, as well as to develop methods for its purification and stabilization. Finally, further investigation is needed to determine the potential therapeutic applications of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine was first reported in 2008 by a group of researchers from the University of California, San Diego. The synthesis method involves the reaction of 3-chloro-6-methylpyridazine with a 4-phenylmethanesulfonylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 3-(furan-2-yl)-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyridazine, and a by-product, 3-chloro-6-methyl-4-phenylmethanesulfonylpiperazine. The desired product can then be isolated from the reaction mixture by recrystallization or column chromatography.
Propiedades
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,15-16-5-2-1-3-6-16)23-12-10-22(11-13-23)19-9-8-17(20-21-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFMESPQRYTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenoxyethyl)piperazine-1-carboxamide](/img/structure/B6534371.png)
![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6534384.png)
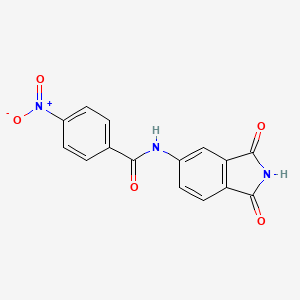
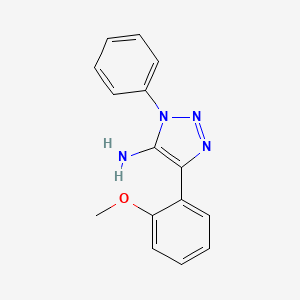
![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)
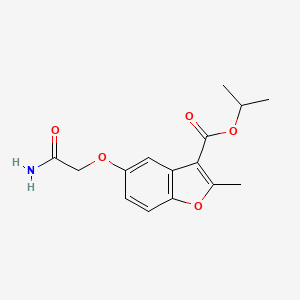
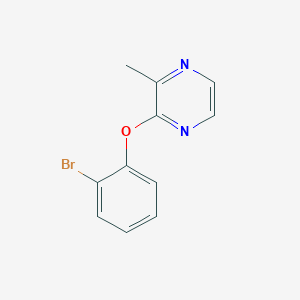
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
